molecular formula C8H3Br3O4 B14352281 3,4,5-Tribromobenzene-1,2-dicarboxylic acid CAS No. 92766-08-0

3,4,5-Tribromobenzene-1,2-dicarboxylic acid

Cat. No.: B14352281
CAS No.: 92766-08-0
M. Wt: 402.82 g/mol
InChI Key: QESKOPIDDXNYFS-UHFFFAOYSA-N
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Description

3,4,5-Tribromobenzene-1,2-dicarboxylic acid is an aromatic compound characterized by the presence of three bromine atoms and two carboxylic acid groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tribromobenzene-1,2-dicarboxylic acid typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives under controlled conditions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes, including Friedel-Crafts acylation followed by bromination. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tribromobenzene-1,2-dicarboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution is a common reaction where bromine atoms can be replaced by other substituents.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.

Common Reagents and Conditions

    Bromination: Bromine in the presence of a catalyst like iron(III) bromide.

    Nitration: Nitric acid and sulfuric acid mixture.

    Reduction: Lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, such as nitro, amino, and hydroxy compounds, depending on the reagents and conditions used .

Scientific Research Applications

3,4,5-Tribromobenzene-1,2-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3,4,5-Tribromobenzene-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and carboxylic acid groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Tribromobenzene
  • 1,2,4-Tribromobenzene
  • 1,3,5-Tribromobenzene

Uniqueness

3,4,5-Tribromobenzene-1,2-dicarboxylic acid is unique due to the specific positioning of its bromine atoms and carboxylic acid groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that similar compounds may not undergo .

Properties

CAS No.

92766-08-0

Molecular Formula

C8H3Br3O4

Molecular Weight

402.82 g/mol

IUPAC Name

3,4,5-tribromophthalic acid

InChI

InChI=1S/C8H3Br3O4/c9-3-1-2(7(12)13)4(8(14)15)6(11)5(3)10/h1H,(H,12,13)(H,14,15)

InChI Key

QESKOPIDDXNYFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)C(=O)O)C(=O)O

Origin of Product

United States

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